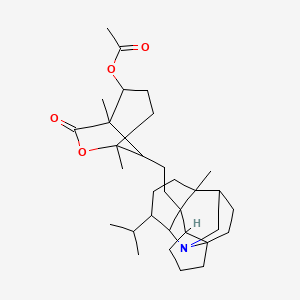

Daphmacrine

Description

Phytochemical Screening and Source Identification within the Daphniphyllum Genus

The initial step in the discovery of any natural product is the identification of a viable biological source. For Daphmacrine, this journey led researchers to the Daphniphyllum genus, a group of evergreen trees and shrubs known for their rich alkaloidal content. nih.gov

Through systematic phytochemical investigations, Daphniphyllum macropodum has been identified as a primary source of this compound. nih.govrsc.org This species, native to East Asia, has been a focal point for natural product chemists studying Daphniphyllum alkaloids. The bark of D. macropodum has been found to be a particularly rich source of this complex diterpenoid alkaloid. thieme-connect.com The screening process for such compounds typically involves preliminary qualitative tests on plant extracts to detect the presence of alkaloids, followed by more advanced analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to profile the chemical constituents.

The isolation of this compound from the plant matrix is a multi-step process that requires careful selection of solvents and chromatographic techniques to achieve a high degree of purity.

The dried and powdered bark of Daphniphyllum macropodum is typically subjected to extraction with an organic solvent, often methanol, to liberate the alkaloids from the plant material. The resulting crude extract, a complex mixture of various phytochemicals, then undergoes a series of purification steps.

A common strategy involves acid-base extraction to selectively separate the basic alkaloids from other neutral and acidic compounds. The purification of this compound from the enriched alkaloid fraction is predominantly achieved through various chromatographic techniques. Column chromatography, utilizing stationary phases like silica (B1680970) gel or alumina, is a fundamental step. wikipedia.orgchromtech.com The separation is optimized by employing a gradient of solvent systems, often mixtures of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a progressively more polar solvent (such as ethyl acetate (B1210297) or methanol), to elute compounds based on their polarity. youtube.com

Further purification to obtain highly pure this compound often necessitates the use of high-performance liquid chromatography (HPLC), which offers superior resolution and efficiency. researchgate.net

| Purification Step | Stationary Phase | Mobile Phase System (Illustrative) |

| Initial Fractionation | Silica Gel | Gradient of Hexane and Ethyl Acetate |

| Further Purification | Alumina | Gradient of Dichloromethane and Methanol |

| Final Polishing | Reversed-phase HPLC | Gradient of Acetonitrile and Water |

Advanced Spectroscopic and Spectrometric Techniques for Structure Determination

With a pure sample of this compound in hand, the focus shifts to elucidating its molecular structure. This is accomplished through a combination of powerful analytical methods that provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the chemical environment of each proton, including its connectivity to neighboring protons through spin-spin coupling. ¹³C NMR spectroscopy, on the other hand, reveals the number of unique carbon atoms and their chemical nature (e.g., sp³, sp², carbonyl).

To definitively assign the complex structure of this compound, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These experiments establish correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.

Table of Predicted ¹³C NMR Data for this compound: (Note: Experimental data can vary based on solvent and instrument conditions)

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 35.2 |

| 2 | 28.1 |

| 3 | 42.5 |

| 4 | 33.8 |

| 5 | 55.9 |

| 6 | 21.7 |

| 7 | 49.5 |

| 8 | 134.5 |

| 9 | 125.1 |

| 10 | 39.8 |

| 11 | 25.6 |

| 12 | 39.1 |

| 13 | 48.2 |

| 14 | 29.7 |

| 15 | 32.1 |

| 16 | 171.2 |

| 17 | 60.3 |

| 18 | 13.5 |

| 19 | 13.5 |

| 20 | 128.4 |

| 21 | 130.1 |

| 22 | 75.3 |

| 23 | 51.9 |

| 24 | 170.5 |

| 25 | 21.4 |

| 26 | 130.1 |

| 27 | 128.4 |

| 28 | 128.4 |

| 29 | 130.1 |

| 30 | 133.6 |

| 31 | 68.2 |

| 32 | 170.1 |

| 33 | 21.3 |

Data sourced from NP-MRD, a predicted spectrum. researchgate.net

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the connectivity of different parts of the molecule, corroborating the structural information obtained from NMR spectroscopy. nih.gov

Illustrative Mass Spectrometry Data for a this compound-type Alkaloid:

| Ion Type | m/z (Illustrative) | Interpretation |

| [M+H]⁺ | 506.32 | Protonated molecular ion |

| [M+Na]⁺ | 528.30 | Sodium adduct of the molecule |

| Fragment 1 | 446.28 | Loss of a specific side chain |

| Fragment 2 | 386.24 | Further fragmentation of the core structure |

While NMR and MS can define the connectivity of a molecule, determining its absolute stereochemistry often requires X-ray crystallography. nih.govnih.govyoutube.com This technique involves irradiating a single crystal of the compound with X-rays. thepharmajournal.comyoutube.com The diffraction pattern produced by the crystal allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous determination of its absolute configuration. youtube.comnih.govresearchgate.net The structure of many complex Daphniphyllum alkaloids has been definitively confirmed using this powerful method. scielo.br

Properties

Molecular Formula |

C32H49NO4 |

|---|---|

Molecular Weight |

511.7 g/mol |

IUPAC Name |

[1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate |

InChI |

InChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3 |

InChI Key |

HHUKBFWZEBQMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)OC(=O)C)C)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Daphmacrine from Natural Sources

Advanced Spectroscopic and Spectrometric Techniques for Structure Determination

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, provides valuable information about the spatial arrangement of chromophores within the molecule and, by extension, its absolute stereochemistry. The determination of the absolute configuration of complex natural products like Daphmacrine often involves a synergistic approach, comparing experimentally measured CD spectra with those predicted by quantum chemical calculations.

Detailed Research Findings

The initial structural elucidation of this compound was reported in the late 1960s. At that time, techniques such as optical rotatory dispersion (ORD) provided the first insights into its chiral nature. For instance, early reports indicated a specific optical rotation for this compound, a fundamental measure of its chiroptical properties.

In modern phytochemical analysis, the absolute configuration of Daphniphyllum alkaloids is routinely established by comparing their experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). This powerful combination allows for a high degree of confidence in assigning the stereochemistry of multiple chiral centers.

While a detailed, publicly available experimental and calculated CD spectrum specifically for this compound is not readily found in recent literature, the established methodology for related Daphniphyllum alkaloids provides a clear framework for how such an analysis is conducted. The process involves:

Isolation from Natural Sources: this compound is extracted from the bark of Daphniphyllum macropodum.

Experimental CD Spectrum Measurement: The isolated and purified this compound is dissolved in a suitable solvent, and its CD spectrum is recorded. The spectrum will exhibit positive and/or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores.

Computational Modeling: The possible stereoisomers of this compound are modeled using computational chemistry software.

TDDFT Calculations: For each possible stereoisomer, the ECD spectrum is calculated using TDDFT methods. This generates a theoretical CD spectrum for each potential absolute configuration.

Comparison and Assignment: The experimentally measured CD spectrum is then compared with the calculated spectra of all possible stereoisomers. The absolute configuration of the natural this compound is assigned to the stereoisomer whose calculated spectrum shows the best agreement with the experimental one.

This comparative approach has been successfully applied to determine the absolute configurations of numerous complex alkaloids within the Daphniphyllum family, underscoring its reliability and significance in the field of natural product chemistry. The characteristic Cotton effects observed in the CD spectrum serve as a unique fingerprint for the specific three-dimensional structure of the molecule.

| Parameter | Description |

| Technique | Circular Dichroism (CD) Spectroscopy |

| Principle | Differential absorption of left and right circularly polarized light by chiral molecules. |

| Application for this compound | Determination of the absolute configuration of its multiple stereocenters. |

| Methodology | Comparison of the experimental CD spectrum with theoretical spectra calculated using Time-Dependent Density Functional Theory (TDDFT). |

| Key Feature | The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the spatial arrangement of the chromophores in the molecule. |

Chemical Synthesis and Derivatization of Daphmacrine and Its Analogues

Total Synthesis Approaches to Daphmacrine

The construction of the dense and sterically congested core of Daphniphyllum alkaloids is a formidable challenge that has inspired remarkable solutions in organic synthesis. While a specific, widely-cited total synthesis of this compound is not available in peer-reviewed literature, the strategies employed for daphenylline (B12778079), calyciphylline N, and caldaphnidine J provide a clear and detailed roadmap. researchgate.netnih.govresearchgate.net These syntheses showcase the power of cascade reactions and strategic bond formations to rapidly build molecular complexity from simpler starting materials.

Retrosynthetic Strategies and Key Transformations

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler precursors, is fundamental to planning the synthesis of complex natural products. researchgate.net For the Daphniphyllum alkaloids, retrosynthesis reveals common strategies centered on the formation of their characteristic fused and bridged ring systems.

A common retrosynthetic approach for analogues like daphenylline involves disconnecting the complex hexacyclic or pentacyclic scaffold at key junctions to reveal more manageable polycyclic intermediates. researchgate.netresearchgate.net For instance, the synthesis of daphenylline reported by Li and coworkers involved a strategy where a bridged 6,6,5-tricyclic motif was constructed early in the synthesis. researchgate.netnih.gov This was followed by the formation of the aromatic moiety through a cascade reaction sequence. researchgate.netnih.gov

Similarly, the synthesis of (−)-calyciphylline N by the Sorensen group featured a substrate-controlled, intramolecular Diels–Alder reaction to forge the core bicyclic system and establish four contiguous stereocenters in a single step. nih.gov These examples highlight a recurring theme: the use of powerful ring-forming reactions to efficiently assemble the core architecture.

Key transformations that are instrumental in the synthesis of this compound analogues are summarized below:

| Transformation | Description | Application Example | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder Reaction | A powerful cycloaddition to form a six-membered ring, often setting multiple stereocenters with high control. | Construction of the bicyclic core of (−)-calyciphylline N. | nih.gov |

| [5+2] Cycloaddition | Used to construct seven-membered rings, a common feature in some Daphniphyllum alkaloids. | Synthesis of the ACDE ring system of calyciphylline A-type alkaloids. | mdpi.com |

| Gold-Catalyzed 6-exo-dig Cyclization | A method to form a six-membered ring by attacking an alkyne, leading to a bridged tricyclic system. | Early-stage construction of the core of daphenylline. | researchgate.netnih.gov |

| Intramolecular Michael Addition | Used sequentially after another cyclization to close an additional ring and increase molecular complexity. | Formation of the bridged 6,6,5-tricyclic motif in daphenylline synthesis. | researchgate.netnih.gov |

| Nazarov Cyclization | An electrocyclic reaction to form a five-membered ring (cyclopentenone), used in the formation of the E-ring in calyciphylline N. | Part of a one-pot sequence in the synthesis of (−)-calyciphylline N. | nih.gov |

| Reductive Amination/Amidation Cascade | A double cyclization reaction used to assemble a cage-like architecture in a single, efficient step. | Protecting-group-free total synthesis of daphenylline. | nih.gov |

Stereoselective and Enantioselective Synthesis Methodologies

The Daphniphyllum alkaloids are characterized by a high density of stereocenters, making stereocontrol a critical aspect of their synthesis. Chemists have employed a range of sophisticated techniques to control the three-dimensional arrangement of atoms. An enantioselective synthesis produces a single enantiomer (one of two mirror-image molecules), which is crucial as different enantiomers can have vastly different biological effects. nih.gov

Syntheses of this compound analogues often begin with a chiral starting material (a "chiral pool" approach) or use chiral catalysts to induce asymmetry. For example, a highly stereoselective total synthesis of (−)-daphenylline started from (S)-carvone, a naturally occurring chiral molecule. researchgate.net Other approaches have achieved enantioselectivity through powerful catalytic methods. The first catalytic asymmetric synthesis of daphenylline utilized a Ni-catalyzed asymmetric Negishi coupling. researchgate.net Another concise enantioselective synthesis of daphenylline featured a highly enantioselective rhodium-catalyzed hydrogenation to set key stereocenters. nih.gov

Key methodologies for achieving stereocontrol are highlighted in the following table:

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Substrate-Controlled Diastereoselectivity | Existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. | Intramolecular Diels-Alder reaction in the synthesis of (−)-calyciphylline N. | nih.gov |

| Chiral Pool Synthesis | The synthesis begins with an enantiomerically pure starting material obtained from nature. | Use of (S)-carvone to initiate the synthesis of (−)-daphenylline. | researchgate.net |

| Catalytic Asymmetric Hydrogenation | A chiral metal catalyst (e.g., rhodium-based) adds hydrogen across a double bond to create one or more stereocenters with high enantioselectivity. | Enantioselective synthesis of a diene intermediate en route to daphenylline (90% ee). | nih.gov |

| Catalytic Asymmetric Cross-Coupling | A chiral metal catalyst (e.g., nickel-based) facilitates a carbon-carbon bond formation enantioselectively. | Fu's protocol for Ni-catalyzed asymmetric Negishi coupling used in a daphenylline synthesis. | researchgate.net |

| Remote Acid-Directed Mukaiyama-Michael Reaction | A Lewis acid directs a Michael addition reaction to occur with high diastereoselectivity at a distant site in a complex molecule. | Used to set a stereocenter in a complex benzofused cyclohexanone (B45756) during a daphenylline synthesis (13:1 d.r.). | nih.gov |

Improved Synthetic Routes and Methodological Advancements

The field of total synthesis is constantly evolving, with a drive towards more efficient, scalable, and "elegant" routes. wayne.edu Early syntheses of complex molecules often involve many steps and rely heavily on the use of protecting groups (temporary modifications to functional groups). More recent advancements focus on minimizing step counts and avoiding protecting groups altogether.

The syntheses of daphenylline provide an excellent illustration of this progress. While the first total synthesis was a landmark achievement, researchgate.netnih.gov subsequent efforts have focused on increasing conciseness. A recent protecting-group-free total synthesis of daphenylline was enabled by the development of a novel intramolecular oxidative dearomatization reaction. nih.gov This key step simultaneously generated a critical seven-membered ring and two adjacent stereocenters, including a quaternary one, dramatically simplifying the synthetic sequence. nih.gov Such methodological advancements, which often involve the invention of new reactions or the novel application of existing ones, are crucial for making these complex alkaloids more accessible for further study. scispace.com

Synthesis of this compound Derivatives and Analogues

Beyond the synthesis of the natural product itself, organic chemistry provides the tools to create derivatives and analogues—molecules that are structurally similar to the parent compound but with specific modifications. mdpi.com This process is essential for studying structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov A modular synthetic route that allows for late-stage diversification is highly desirable for this purpose. nih.gov

Rational Design of Structural Modifications

Rational design involves making deliberate, knowledge-based modifications to a molecule's structure to enhance a desired property, such as biological activity or selectivity, or to reduce unwanted side effects. nih.govmanchester.ac.uk While specific SAR studies on this compound are scarce, the principles of rational design provide a framework for how its structure could be modified.

Potential modifications to the this compound scaffold could include:

Functional Group Modification: Altering or replacing existing functional groups (e.g., hydroxyls, ketones) to probe their importance for biological interactions.

Scaffold Rigidification or Simplification: Introducing or removing rings or unsaturated bonds to alter the molecule's three-dimensional shape and conformational flexibility.

Isosteric Replacement: Substituting atoms or groups with other fragments that have a similar size and electronic profile to investigate the steric and electronic requirements for activity.

These rationally designed changes would allow researchers to systematically map which parts of the molecule are essential for its biological function.

Synthetic Methodologies for Novel Derivatives

The creation of novel derivatives requires synthetic routes that are flexible and robust. A key strategy is late-stage functionalization, where modifications are made near the end of the synthesis. This approach is highly efficient as it avoids repeating a long synthetic sequence for each new analogue.

Synthetic routes that build a common core intermediate, which can then be divergently elaborated into a range of final products, are particularly powerful for creating libraries of analogues. researchgate.net For example, a synthesis that produces the core polycyclic skeleton of this compound but leaves a reactive "handle" (like a halogen or a boronic ester) would allow for the attachment of various fragments using powerful cross-coupling reactions. fishersci.com Methodologies developed for synthesizing derivatives of other complex heterocyclic compounds, such as coumarins or spirocycles, often employ this modular logic and could be readily adapted for the synthesis of this compound analogues. mdpi.comnih.govresearchgate.net

Investigation of Biological Activities of Daphmacrine

In Vitro Biological Activity Assessment

In vitro assessments are crucial for determining the direct effects of a compound on biological processes in a controlled laboratory setting.

Cell-Based Assays for Cellular Response Evaluation

Cell-based assays are fundamental in observing the physiological and pathological responses of cells to external stimuli, such as chemical compounds.

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Studies have shown that daphnoretin, a compound structurally related to Daphmacrine, can induce apoptosis in various cancer cell lines.

In human cervical cancer (HeLa) cells, daphnoretin has been observed to significantly inhibit cell viability and promote apoptosis. nih.gov This pro-apoptotic effect is also seen in A549 lung cancer cells, where daphnoretin induces apoptosis in a concentration-dependent manner. researchgate.net Furthermore, daphnoretin has demonstrated the ability to promote apoptosis in colon cancer HCT116 cells. researchgate.net Another related compound, daphnetin (B354214), has also been shown to protect against cell apoptosis induced by oxidative stress in RAW 264.7 cells. frontiersin.org

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | Significant inhibition of viability and promotion of apoptosis. | nih.gov |

| A549 | Lung Cancer | Concentration-dependent induction of apoptosis. | researchgate.net |

| HCT116 | Colon Cancer | Promotion of apoptosis. | researchgate.net |

Caspases are a family of protease enzymes that play an essential role in the process of apoptosis. nih.gov The activation of specific caspases is a hallmark of apoptotic cell death.

In studies involving daphnoretin's effect on HeLa cells, it was found to activate both caspase-3 and caspase-9. nih.gov Caspase-9 is an initiator caspase associated with the intrinsic or mitochondrial pathway of apoptosis, while caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins that leads to the morphological and biochemical changes of apoptosis. ebi.ac.uk The activation of both caspase-9 and caspase-3 suggests that daphnoretin induces apoptosis through the mitochondria-mediated pathway. nih.gov

| Caspase | Type | Activation Status | Reference |

|---|---|---|---|

| Caspase-9 | Initiator | Activated | nih.gov |

| Caspase-3 | Executioner | Activated | nih.gov |

The cell cycle is a series of events that leads to cell division and duplication. Cell cycle arrest is a mechanism to halt the progression of the cell cycle, often in response to DNA damage or as a mechanism of action for anticancer drugs.

Research on compounds with similar structures to this compound has demonstrated effects on the cell cycle. For instance, the natural compound Silibinin has been shown to induce G2/M cell cycle arrest in cervical cancer cells. frontiersin.org Another compound, Sulforaphane, has been observed to promote G2/M cell cycle arrest in MCF-7 and MDA-MB-231 breast cancer cells, and G0/G1 cell cycle arrest in SK-BR-3 cells. nih.gov While direct studies on this compound's effect on the cell cycle are not available, the activity of these other compounds suggests a potential area for future investigation.

Enzyme Inhibition and Modulation Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This can be a mechanism for therapeutic intervention in various diseases. The study of how compounds like this compound and its analogs interact with and inhibit specific enzymes is an active area of research. For example, studies on the compound tacrine have identified that cytochrome P450 isoform CYP1A2 is the major enzyme involved in its metabolism and that specific inhibitors can modulate this process. nih.gov This highlights the importance of understanding the enzymatic interactions of bioactive compounds.

General Bioactivity Screening (e.g., Antioxidant, Pesticide, Antiplatelet Activating Factor Effects)

Daphnetin, a related coumarin (B35378) derivative, has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant properties. frontiersin.org Its antioxidant effects are attributed to its ability to modulate the Nrf2 signaling pathway, which protects cells against oxidative damage. frontiersin.org These broad bioactivities suggest that compounds within this chemical class may have diverse therapeutic potentials worth exploring.

Pharmacological Studies in Pre-clinical Animal Models

Selection and Justification of Animal Models for Specific Disease Contexts

The selection of an appropriate animal model is contingent on the specific biological activity being investigated. For natural products like Daphniphyllum alkaloids, which have shown preliminary in vitro cytotoxic and anti-inflammatory activities, several types of animal models are commonly employed.

For Anticancer Activity:

Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude mice, SCID mice). This is a standard model to assess the in vivo efficacy of a compound against human tumors.

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This model is particularly useful for studying the interaction of the compound with the immune system in the context of cancer.

Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop specific types of cancer that more closely mimic human disease progression.

For Anti-inflammatory Activity:

Carrageenan-Induced Paw Edema: A widely used acute inflammation model in rats or mice to screen for anti-inflammatory drugs.

Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response in animals.

Adjuvant-Induced Arthritis: A chronic inflammatory model in rats that shares some pathological features with human rheumatoid arthritis.

While these models are standard for the broader class of alkaloids, there are no specific published studies that document the selection and justification of any particular animal model for the evaluation of this compound's biological activities.

Evaluation of Pharmacological Endpoints in Animal Systems

Pharmacological endpoints are the specific parameters measured to determine the effect of a drug in an animal model. These endpoints must be relevant to the disease being studied and quantifiable.

Typical Pharmacological Endpoints:

| Disease Context | Primary Endpoints | Secondary Endpoints |

| Cancer | Tumor growth inhibition, reduction in tumor volume/weight, survival rate. | Biomarker modulation (e.g., apoptosis markers like cleaved caspase-3, proliferation markers like Ki-67), anti-angiogenic effects. |

| Inflammation | Reduction in paw volume (edema), decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), reduction in inflammatory cell infiltration. | Analgesic effects, changes in gene expression of inflammatory mediators. |

Again, the scientific literature lacks specific studies that have evaluated these or any other pharmacological endpoints for this compound in animal systems. While some Daphniphyllum alkaloids have demonstrated cytotoxic effects in vitro, this has not been translated into published in vivo studies for this compound with defined pharmacological endpoints.

Tissue Distribution and In Vivo Pharmacokinetics (PK) Research

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Tissue distribution studies reveal where the compound accumulates in the body, which can provide insights into its potential sites of action and toxicity.

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration of the drug. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Half-life, the time it takes for the plasma concentration to reduce by half. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

To date, there are no published reports detailing the tissue distribution or in vivo pharmacokinetic profile of this compound in any animal model. Such studies would be critical to understanding its bioavailability, how it is metabolized, and which organs might be exposed to the highest concentrations, thereby informing both efficacy and potential toxicity.

Research on Specific Mechanisms of this compound Remains Largely Undocumented

Despite interest in the complex family of Daphniphyllum alkaloids, to which this compound belongs, detailed scientific literature outlining its specific mechanisms of action at the cellular and molecular level is not publicly available. Extensive searches for research pertaining to this compound's target identification and its influence on key intracellular signaling pathways have yielded no specific results.

The intricate chemical structures of Daphniphyllum alkaloids have made them fascinating subjects for phytochemical isolation and complex organic synthesis. thieme-connect.comnih.govmdpi.comrsc.org General biological activities, such as cytotoxic, antioxidant, and vasorelaxant effects, have been reported for the broader class of these alkaloids. thieme-connect.com However, the specific molecular targets and the precise pathways through which individual compounds like this compound exert their effects are not detailed in the available scientific literature.

An article from 1971 describes the chemical conversion of daphmacropodine (B8099199) into this compound, highlighting the long-standing chemical interest in these compounds. acs.org Yet, this and other available literature focus primarily on chemical structure and synthesis rather than in-depth biological mechanism studies. thieme-connect.comnih.govmdpi.comrsc.orgnih.gov

Gap in Current Knowledge

The request for an article detailing specific modern biochemical and molecular biology techniques in relation to this compound underscores a significant gap in the current scientific record. Specifically, there is no available research on:

Target Identification and Validation: No studies utilizing methods such as molecular docking to predict the binding of this compound to protein targets or CRISPR-Cas9 knockout screens to identify its binding partners could be found. acs.orgnih.govnih.govmdpi.com

Influence on Intracellular Signaling Pathways: There is a lack of published data on how this compound may modulate key kinase pathways like the ERK pathway, impact the activity of transcription factors such as NFAT and NF-κB, or affect immune-related signaling molecules, for instance, the DAP12 pathway. thieme-connect.comnih.govmdpi.comrsc.orgacs.orgnih.govnih.govnih.govmdpi.com

Mechanisms of Action at the Cellular and Molecular Levels

Daphmacrine's Influence on Intracellular Signaling Pathways

Investigation of Autophagy and mTORC1 Signaling Modulation

The direct effects of this compound on autophagy and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway are not extensively documented in publicly available scientific literature. The mTOR pathway is a critical regulator of cell growth, metabolism, and proliferation, and it is a key inhibitor of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govmdpi.com

While specific studies on this compound are lacking, research into the broader family of Daphniphyllum alkaloids, to which this compound belongs, has begun to explore these pathways. Some compounds within this class have been observed to induce the formation of autophagic puncta and mediate the conversion of the autophagic marker LC3-II in cell lines, suggesting a potential interaction with the autophagic process. However, this compound was not one of the specific alkaloids identified in these preliminary studies.

The mTORC1 signaling cascade, which responds to various cellular cues like growth factors and nutrients, is a central controller of anabolic and catabolic processes. nih.gov Its dysregulation is linked to numerous diseases. The pathway's core function involves the phosphorylation of downstream effectors to promote protein synthesis and suppress autophagy. Given the structural complexity and diverse bioactivities of Daphniphyllum alkaloids, future research may investigate whether this compound interacts with key components of the mTORC1 pathway, such as mTOR, Raptor, or their downstream targets, but such data is not currently available.

Receptor Binding and Ligand-Target Interactions

Detailed studies identifying specific molecular receptors or direct ligand-target interactions for this compound are not available in the current body of scientific literature. Molecular recognition, where a ligand like this compound binds to a host molecule or receptor, is fundamental to many biological processes and is the basis for the pharmacological action of many compounds. mdpi.com

The investigation of such interactions often involves techniques like radioligand binding assays, surface plasmon resonance, or computational molecular docking to identify and characterize the binding affinity and kinetics between a compound and its protein target. For many alkaloids, biological effects are initiated by binding to specific receptors, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes. For example, studies on other types of alkaloids have successfully identified specific interactions, such as the binding of aporphine (B1220529) alkaloids to dopamine (B1211576) receptors. nih.gov

However, for this compound, no such studies detailing its binding profile, identifying its primary cellular targets, or characterizing its mechanism of action at the receptor level have been published. Therefore, the specific proteins or other macromolecules with which this compound interacts to elicit any potential biological effects remain unknown.

Cellular Processes Affected by this compound Exposure

The specific cellular processes directly affected by exposure to this compound have been poorly studied. However, the broader class of Daphniphyllum alkaloids has been associated with a range of biological activities, suggesting potential effects on various cellular functions.

General bioactivities attributed to the Daphniphyllum alkaloid family include:

Cytotoxicity: Some alkaloids in this family have demonstrated cytotoxic effects against various cancer cell lines. nih.gov For instance, the related alkaloid daphnilongeridine (B1159034) has shown cytotoxicity against several tumor cell lines.

Anti-inflammatory Effects

Neuroprotective Properties

These broad activities imply that these compounds can interfere with fundamental cellular processes such as cell proliferation, survival, and stress responses. Cytotoxic effects, for example, can be mediated by inducing apoptosis (programmed cell death), cell cycle arrest, or by disrupting vital cellular structures or metabolic pathways. DNA damage is a known trigger for such cellular responses. nih.gov However, specific investigations into whether this compound induces DNA damage, alters cell cycle progression, modulates inflammatory signaling cascades, or affects mitochondrial function have not been reported.

While a material safety data sheet notes a lack of data on germ cell mutagenicity, it provides no further insight into specific cellular effects. Without dedicated studies on this compound, a detailed account of the cellular processes it modulates remains speculative and an area for future research.

Structure Activity Relationship Sar Studies of Daphmacrine and Its Derivatives

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis involves examining how variations in the chemical structure of a series of related compounds affect their biological activity, without assigning precise numerical values to these relationships. For daphmacrine and its congeners, this analysis primarily revolves around their cytotoxic effects on various cancer cell lines.

The core structure of daphniphylline-type alkaloids, including this compound, is a complex polycyclic system. The biological activity of these compounds appears to be highly sensitive to modifications of this intricate scaffold. Studies on various Daphniphyllum alkaloids have revealed several key structural motifs that appear to be critical for their cytotoxic properties.

For instance, the presence and nature of substituent groups on the core skeleton play a significant role. The cytotoxicity of daphnezomine W, a daphnezomine L-type alkaloid, against the HeLa cell line with an IC50 of 16.0 μg/mL, highlights the importance of its specific substitution pattern. mdpi.comnih.gov Similarly, daphnioldhanol A, a secodaphnane-type alkaloid, exhibited weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM. nih.govkib.ac.cn

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

| Compound | Alkaloid Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Daphnezomine W | Daphnezomine L-type | HeLa | 16.0 µg/mL | mdpi.comnih.gov |

| Daphnioldhanol A | Secodaphnane-type | HeLa | 31.9 µM | nih.govkib.ac.cn |

| Daphnillonin A | Highly-rearranged | HL-60, A549 | No significant activity | mdpi.com |

| Daphnillonin B | Highly-rearranged | HL-60, A549 | No significant activity | mdpi.com |

| Calycindaphines A-J | Various | Not specified | No bioactivities identified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.commdpi.com This approach aims to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

To date, there are no specific QSAR models reported in the literature that are dedicated solely to this compound and its derivatives. The development of such a model would require a substantial dataset of structurally diverse this compound analogs with corresponding, consistently measured biological activity data (e.g., IC50 values).

The general process for developing a predictive QSAR model for this compound would involve the following steps:

Data Set Compilation: A series of this compound derivatives would need to be synthesized, and their biological activity (e.g., cytotoxicity against a specific cancer cell line) would be measured under uniform experimental conditions.

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the developed model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

In the absence of a specific QSAR study on this compound, we can hypothesize which molecular descriptors might be important based on the general principles of QSAR and the known structural features of Daphniphyllum alkaloids.

Topological Descriptors: These descriptors, which describe the connectivity and shape of the molecule, would likely be significant given the complex and rigid polycyclic structure of this compound. Parameters such as the Wiener index or molecular connectivity indices could be correlated with activity.

Electronic Descriptors: The distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO) could play a role in the interaction of this compound with its biological target. The presence of heteroatoms like nitrogen and oxygen makes these electronic properties particularly relevant.

Steric Descriptors: Descriptors related to the size and shape of the molecule, such as molar volume and surface area, would be important in determining how well the molecule fits into a receptor binding site.

Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by LogP, is a crucial factor in its ability to cross cell membranes and reach its intracellular target.

A hypothetical QSAR study on a series of this compound analogs might reveal, for instance, that increasing the lipophilicity within a certain range enhances activity, while the introduction of bulky substituents at a specific position is detrimental.

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. Identifying the pharmacophore of a class of compounds is a key step in rational drug design.

For this compound and its relatives, no specific pharmacophore models have been published. However, based on the qualitative SAR analysis, a hypothetical pharmacophore for the cytotoxic activity of daphniphylline-type alkaloids could include:

A Hydrogen Bond Acceptor: The nitrogen atom within the core structure is a potential hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The oxygen-containing functional groups, such as hydroxyl or ester moieties, could act as hydrogen bond donors or acceptors.

Hydrophobic Regions: The large, non-polar carbocyclic framework constitutes a significant hydrophobic region that likely interacts with hydrophobic pockets in the target protein.

Specific Stereochemical Configuration: The precise 3D arrangement of the rings and substituents would be a critical component of the pharmacophore, defining the spatial relationship between the other features.

Pre Clinical Toxicological Research of Daphmacrine

In Vitro Toxicological Assessments

Currently, there is a notable lack of publicly available scientific literature detailing the in vitro toxicological assessment of Daphmacrine. While general methodologies for evaluating the cytotoxicity and genotoxicity of chemical compounds are well-established, specific studies applying these tests to this compound have not been reported in the accessible scientific domain.

In vitro toxicology studies are crucial for the initial screening of a compound's potential toxicity. These assays typically involve exposing various cell lines to the substance to observe its effects on cell viability, proliferation, and genetic material. echemi.comnih.gov Common assays include:

Cytotoxicity Assays: These tests measure the degree to which a substance is toxic to cells. nih.gov Methods like the MTT assay assess metabolic activity, which is an indicator of cell viability. nih.gov Another common method is the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, indicating a loss of membrane integrity. nih.gov

Genotoxicity Assays: These are designed to detect direct or indirect damage to DNA caused by a compound. The Ames test, using bacteria, is a widely used method to identify gene mutations. chemfaces.com Other assays, like the in vitro micronucleus test or chromosomal aberration test, are performed on mammalian cells to detect chromosomal damage. chemfaces.com

Without specific studies on this compound, no data on its half-maximal inhibitory concentration (IC₅₀) or its potential to induce mutations or chromosomal damage can be provided.

Interactive Table: Common In Vitro Toxicological Assays

| Assay Type | Purpose | Common Methods | Endpoint Measured |

| Cytotoxicity | To assess cell death and viability | MTT, MTS, LDH release, Neutral Red Uptake | Cell viability, membrane integrity, metabolic activity |

| Genotoxicity | To assess DNA and chromosome damage | Ames test, In Vitro Micronucleus Assay, Chromosomal Aberration Assay | Gene mutations, chromosome breaks, aneuploidy |

| Phototoxicity | To assess light-induced toxicity | 3T3 NRU Phototoxicity Test | Cell viability after UV exposure |

In Vivo Toxicological Studies in Animal Models

Similar to the lack of in vitro data, there is no available information from in vivo toxicological studies conducted on this compound in animal models. Preclinical in vivo studies are a critical step in drug development and chemical safety assessment, providing insights into the systemic effects of a substance in a living organism. researchgate.net These studies are typically required by regulatory agencies before a new chemical entity can be tested in humans.

In vivo studies generally involve the administration of the test substance to animal models, most commonly rodents (like rats and mice) and a non-rodent species (like dogs or non-human primates), to determine its toxicological profile. Key types of in vivo toxicity studies include:

Acute Toxicity Studies: These studies evaluate the effects of a single, high dose of a substance. The primary goal is often to determine the median lethal dose (LD₅₀). Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes.

Sub-acute and Sub-chronic Toxicity Studies: These involve repeated dosing over a period of 14 to 90 days. They are designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). Assessments include monitoring clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of organs.

Chronic Toxicity Studies: These studies extend over a longer period, often six months to two years, to assess the long-term effects of exposure.

As no specific in vivo toxicological data for this compound has been published, details regarding its acute toxicity, target organs, or long-term effects remain unknown.

Interactive Table: Parameters Monitored in In Vivo Toxicity Studies

| Parameter Category | Specific Measurements | Purpose |

| Clinical Observations | Changes in behavior, appearance, morbidity, mortality | To identify overt signs of toxicity |

| Body Weight and Food/Water Consumption | Regular measurements of body weight and intake | To assess general health and palatability of the test substance |

| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin | To evaluate effects on blood cells and the hematopoietic system |

| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) | To assess organ-specific toxicity |

| Histopathology | Microscopic examination of tissues and organs | To identify cellular changes and organ damage |

Advanced Analytical Methodologies for Daphmacrine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the study of Daphmacrine, enabling its separation from complex plant matrices and subsequent quantification. The choice of technique is dictated by the analytical objective, whether it be precise quantification in a biological sample or preparative isolation for structural studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technique for the analysis of trace amounts of complex alkaloids like this compound. This method combines the potent separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by tandem mass spectrometry. The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (corresponding to the analyte's molecular weight) is selected and fragmented, and a resulting characteristic product ion is monitored. This process minimizes matrix interference and allows for reliable quantification even at very low concentrations. scielo.br

While a specific, validated LC-MS/MS method for the routine quantification of this compound is not widely published, a hypothetical method can be constructed based on established principles for other complex alkaloids. nih.gov Key parameters would involve careful optimization of the chromatographic conditions to ensure efficient separation and ionization source settings to maximize the signal of the target analyte.

Table 1: Illustrative LC-MS/MS Parameters for Alkaloid Analysis The following table presents typical parameters that would be optimized during the development of a method for this compound analysis.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to improve peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute compounds. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and particle size. |

| Gradient | Linear gradient from low to high %B | To elute a wide range of compounds with varying polarities. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Alkaloids readily form positive ions. |

| Capillary Voltage | 3 - 4 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 120 - 150 °C | Assists in solvent desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in removing solvent from the analyte ions. |

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or ultraviolet (UV) detector is a robust and widely accessible technique for the quantification of phytochemicals. For a compound like this compound, developing a stability-indicating RP-HPLC method is crucial for quality control and purity assessment. nih.gov The method development process involves selecting an appropriate column and mobile phase to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities or degradation products. nih.govnih.gov

Validation of the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines is essential to ensure its reliability. nih.gov This involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. mdpi.comresearchgate.net

Table 2: Typical HPLC Method Validation Parameters for Alkaloid Quantification This table outlines the key validation parameters and their typical acceptance criteria for a reliable HPLC assay, which would be applied to a method developed for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | 98 - 102% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999; no interference at analyte retention time. |

| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2% for varied conditions (e.g., flow rate, pH). |

Spectrometric Techniques for Characterization and Purity Assessment

The definitive identification and structural elucidation of complex molecules like this compound rely heavily on spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the intricate arrangement of atoms within the molecule.

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is indispensable for determining the precise molecular weight and elemental formula of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it also serves as a powerful tool for identifying impurities. scielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex, three-dimensional structure of novel organic compounds. nih.gov For a Daphniphyllum alkaloid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to piece together the molecular scaffold. researchgate.netresearchgate.net

Table 3: Spectrometric Techniques in this compound Research

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Mass Spectrometry | ||

| High-Resolution Mass Spectrometry | HRMS | Provides exact mass for elemental formula determination. |

| Tandem Mass Spectrometry | MS/MS | Reveals structural information through controlled fragmentation patterns. |

| Nuclear Magnetic Resonance | ||

| ¹H NMR | Proton NMR | Information on the number, environment, and connectivity of hydrogen atoms. |

| ¹³C NMR | Carbon NMR | Information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton with the carbon atom to which it is directly attached. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds, revealing the connectivity of the carbon skeleton. |

Through the combined application of these advanced analytical methodologies, researchers can effectively isolate, quantify, and characterize this compound, paving the way for further investigation into its chemical and biological properties.

Future Directions and Research Perspectives on Daphmacrine

Exploration of Unexplored Biological Activities and Therapeutic Potential

The known biological activities of daphmacrine represent only a fraction of its potential pharmacological landscape. The structural complexity of this compound suggests the possibility of interactions with a wide array of biological targets, many of which remain unexplored. Future research should systematically investigate novel bioactivities to uncover its full therapeutic potential.

Based on the activities of related natural products, several areas warrant investigation. For instance, daphnetin (B354214), a coumarin (B35378) derivative, exhibits a wide range of effects including anti-inflammatory, antioxidant, and neuroprotective properties. nih.govnih.gov This suggests that this compound and its analogues could be screened for similar activities. A promising strategy involves moving beyond traditional target-based screening to more innovative approaches that can identify novel mechanisms of action. nih.gov

Key areas for future exploration include:

Neuropharmacology: Given the neuroprotective effects seen in related compounds, investigating this compound's potential to modulate neurological pathways is a high priority. nih.gov This could involve screening for activity against targets implicated in neurodegenerative diseases or psychiatric disorders.

Ion Channel Modulation: Compounds like dalfampridine (B372708) function by blocking voltage-gated potassium channels. drugbank.com Given this compound's complex heterocyclic structure, its ability to interact with various ion channels should be systematically evaluated.

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory potential observed in daphnetin suggests a similar possibility for this compound. nih.govnih.gov Studies could explore its effects on inflammatory signaling pathways and immune cell function.

Antiproliferative Activity: Many complex alkaloids exhibit cytotoxic effects against cancer cell lines. Screening this compound against a panel of cancer cells could reveal potential as an anticancer agent, similar to compounds like dactinomycin (B1684231) which inhibits RNA synthesis. drugbank.com

Table 1: Potential Therapeutic Areas for this compound Exploration

| Therapeutic Area | Rationale based on Related Compounds/Concepts | Potential Research Focus |

|---|---|---|

| Neurodegenerative Diseases | Daphnetin shows neuroprotective effects. nih.gov | Screening for activity in Alzheimer's, Parkinson's, and ALS models. |

| Anxiety and Mood Disorders | Innovative approaches are needed for anxiolytic drug targets. nih.gov | Evaluation of effects on serotonergic and GABAergic systems. |

| Multiple Sclerosis | Dalfampridine, a potassium channel blocker, is used in MS. drugbank.com | Investigation of this compound's effects on demyelinated axons. |

| Chronic Inflammatory Diseases | Daphnetin has demonstrated anti-inflammatory properties. nih.govnih.gov | Assessing impact on cytokine production and inflammatory pathways. |

| Oncology | Complex alkaloids often possess antiproliferative activity. drugbank.com | Cytotoxicity screening against various cancer cell lines. |

Development of Novel Synthetic Strategies for Complex Architectures

The structural complexity of this compound and other Daphniphyllum alkaloids presents a significant hurdle to their detailed biological investigation and potential therapeutic development. While total syntheses have been achieved for related compounds like daphenylline (B12778079), these routes are often lengthy and low-yielding. nih.gov The development of more efficient and versatile synthetic strategies is therefore a critical area of future research.

Recent advances in the synthesis of calyciphylline A-type alkaloids, a class to which this compound belongs, have utilized powerful reactions such as intramolecular Diels-Alder cycloadditions and palladium-catalyzed processes to construct the core structures. rsc.orgresearchgate.net Future work should build upon these successes to create more modular and scalable routes.

Key objectives for synthetic chemists include:

Development of Analog Libraries: A flexible synthetic route would enable the creation of a library of this compound analogues. nih.govnih.gov This is crucial for structure-activity relationship (SAR) studies, allowing researchers to identify the key structural motifs responsible for any observed biological activity and to optimize for potency and selectivity.

Stereoselective Methodologies: The multiple stereocenters in this compound pose a major synthetic challenge. Developing novel stereoselective reactions to control the complex three-dimensional architecture is essential for producing enantiomerically pure material.

Late-Stage Functionalization: Strategies that allow for the modification of the this compound core at a late stage in the synthesis are highly valuable. This approach facilitates the rapid generation of diverse analogues for biological screening without needing to restart the entire synthesis.

Table 2: Key Synthetic Challenges and Future Strategies for this compound

| Synthetic Challenge | Potential Future Strategy | Desired Outcome |

|---|---|---|

| High Step Count | Exploring novel cascade reactions; convergent synthesis. researchgate.net | More concise and efficient total synthesis. |

| Limited Accessibility | Optimization of reaction conditions; development of scalable routes. nih.gov | Increased material supply for extensive biological testing. |

| Structural Complexity | Use of powerful bond-forming reactions (e.g., cycloadditions, C-H activation). nih.govrsc.org | Efficient construction of the polycyclic core. |

| Stereochemical Control | Asymmetric catalysis; substrate-controlled reactions. | Access to enantiomerically pure this compound and its stereoisomers. |

| Analog Generation | Late-stage functionalization; modular synthetic design. nih.gov | Rapid creation of a diverse chemical library for SAR studies. |

Deeper Mechanistic Elucidation via Systems Biology Approaches

To truly understand the biological effects of this compound, it is necessary to move beyond identifying single molecular targets and instead embrace a holistic, systems-level perspective. nih.gov Systems biology, which integrates various "omics" datasets (e.g., proteomics, metabolomics, transcriptomics), offers a powerful toolkit for elucidating the complex mechanisms of action of natural products. nih.govnih.gov

By applying these technologies, researchers can map the global changes that occur within a biological system upon treatment with this compound. This approach can reveal not only the primary targets but also the downstream signaling cascades and metabolic pathways that are perturbed.

Future research should incorporate the following systems biology approaches:

Proteomics: Mass spectrometry-based proteomics can be used to identify the proteins that directly bind to this compound (chemoproteomics) or whose expression levels change upon treatment. nih.govcornell.edu This can provide crucial clues about its molecular targets and the cellular processes it affects.

Metabolomics: This technique profiles the complete set of small-molecule metabolites in a cell or tissue. cornell.edutechnologynetworks.com By analyzing the metabolic fingerprints of this compound-treated systems, researchers can understand its impact on cellular metabolism and identify key metabolic pathways that are modulated. frontiersin.org

Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide a broad overview of the cellular response to this compound, highlighting which genes and pathways are up- or down-regulated. nih.gov

Integrated Multi-Omics Analysis: The true power of systems biology lies in the integration of data from proteomics, metabolomics, and transcriptomics. nih.govmdpi.com This integrated approach can provide a comprehensive and highly detailed model of this compound's mechanism of action, from the initial protein interaction to the ultimate phenotypic outcome. drugtargetreview.com

Potential Applications in Interdisciplinary Research Fields

The unique structural features of this compound make it an attractive tool for research beyond traditional pharmacology and medicinal chemistry. Its complex, rigid framework can be exploited for applications in chemical biology and as a scaffold for the development of novel molecular probes.

Future interdisciplinary applications could include:

Chemical Biology Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the this compound scaffold via synthetic chemistry, researchers can create powerful molecular probes. These probes can be used to visualize the subcellular localization of this compound's targets, to isolate and identify binding partners, and to study complex biological processes in real-time.

Scaffold for Fragment-Based Drug Discovery: The rigid polycyclic core of this compound can serve as a three-dimensional scaffold for the development of new therapeutic agents. By decorating this core with different functional groups, it may be possible to design compounds that interact with targets that have been challenging for traditional, more flexible small molecules.

Studying Protein-Protein Interactions: If this compound is found to bind at the interface of a protein complex, it could be developed into a tool compound to study and modulate protein-protein interactions (PPIs), which are notoriously difficult drug targets.

The exploration of this compound is still in its early stages, but the path forward is rich with opportunities. Through a concerted effort involving natural product chemistry, synthetic innovation, and advanced biological screening, the full potential of this remarkable molecule can be realized.

Q & A

Q. What are the key structural characteristics of Daphmacrine, and how are they determined experimentally?

this compound (C₃₂H₄₉NO₄) is a macrocyclic alkaloid isolated from Daphniphyllum macropodum. Its structural elucidation involves:

- X-ray crystallography to confirm its absolute configuration and stereochemistry .

- Infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl at 1740 cm⁻¹) .

- Mass spectrometry (MS) to analyze fragmentation patterns and molecular weight (e.g., m/z 511.8 for [M+H]⁺) .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to map carbon-hydrogen frameworks and confirm semi-acetal and lactone moieties .

Table 1: Key Physicochemical Properties of this compound

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

While total synthesis is not widely reported, semi-synthetic approaches include:

- Chemical conversion of daphmacropodine (a related alkaloid) via Jones oxidation to yield this compound .

- Hydrolysis under mild alkaline conditions to isolate intermediates, followed by chromatographic purification (e.g., silica gel, HPLC) .

- Reduction with LiAlH4 in ether-dioxane to produce triol derivatives for structural studies .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and stability?

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥95% recommended for bioassays) .

- Thermogravimetric Analysis (TGA) to evaluate thermal stability .

- Circular Dichroism (CD) to monitor stereochemical integrity under varying pH/temperature .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's mechanism of action in biological systems?

- In vitro models : Use cell lines (e.g., cancer, neuronal) to assess cytotoxicity, apoptosis, or receptor binding. Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations) .

- In vivo models : Administer this compound to animal models (e.g., rodents) to study pharmacokinetics (PK) and tissue distribution. Apply LC-MS/MS for plasma concentration analysis .

- Target identification : Combine molecular docking (using crystallographic data) with CRISPR-Cas9 knockout screens to identify binding partners .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?

- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as compound purity, assay conditions, and cell line origins .

- Experimental replication : Reproduce conflicting studies with standardized protocols (e.g., identical solvent systems, cell passage numbers) .

- Data triangulation : Validate findings using orthogonal methods (e.g., corroborate cytotoxicity results with ATP assays and live/dead staining) .

Q. What methodologies enable the establishment of structure-activity relationships (SAR) for this compound derivatives?

- Synthetic modification : Introduce functional groups (e.g., hydroxylation, acetylation) at key positions (C-7, C-14) and test bioactivity .

- Computational modeling : Use Density Functional Theory (DFT) to predict electronic effects of substituents on binding affinity .

- Comparative pharmacophore mapping : Align derivatives’ 3D structures with known bioactive alkaloids to identify critical motifs .

Data Contradiction Analysis Framework

Q. Table 2: Common Sources of Variability in this compound Studies

| Factor | Impact on Data | Mitigation Strategy |

|---|---|---|

| Purity of compound | False positives/negatives in assays | Use HPLC-validated samples |

| Solvent system | Altered solubility/bioavailability | Standardize to DMSO/PBS mixtures |

| Cell line viability | Inconsistent IC₅₀ values | Pre-test cell health with MTT |

Q. Methodological Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.